N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a phenyl group substituted with a chromene-3-carboxamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-21-16-8-1-4-11-20(16)29-13-17(21)23(28)24-15-7-5-6-14(12-15)22-25-18-9-2-3-10-19(18)26-22/h1-13H,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJVUMNOFFACFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Structural Overview
The compound features a chromene core linked to a benzo[d]imidazole moiety, which is known for its diverse biological properties. The structural configuration is significant for its interaction with biological targets.
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression, such as kinases . In particular, studies indicate its ability to inhibit EGFR , HER2 , and CDK2 kinases, which are critical in cell cycle regulation and proliferation .
- Molecular docking studies suggest that the compound binds effectively to these targets, leading to a cascade of cellular responses including apoptosis and cell cycle arrest .
- Induction of Apoptosis :
Biological Activity Data
A summary of the biological activity data is presented in the following table:
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 Liver Cancer Cells | 7.82 - 21.48 | Induction of apoptosis |
| Kinase Inhibition | EGFR, HER2, CDK2 | < 10 | Competitive inhibition |
| Enzyme Inhibition | α-glucosidase | 0.71 | Non-competitive inhibition |
Case Studies
- Cytotoxic Effects on Cancer Cells :
- Mechanistic Insights :
Comparison with Similar Compounds
Target Compound vs. Benzimidazole-Benzamide Derivatives ()
The target compound shares the benzimidazole-phenyl backbone with compounds 11–15 from . However, it differs in the substitution pattern:
- Substituent Type : The target compound features a chromene-3-carboxamide group, whereas compounds 11–15 have aromatic amide substituents with methoxy or hydroxy groups.
- Synthesis: synthesizes analogs via condensation reactions of 2-aminophenol or substituted anilines, while the target compound’s synthesis likely involves coupling chromene-3-carboxylic acid with a benzimidazole-phenylamine intermediate.
Target Compound vs. N-Sulfonylacetamidines ()
Compounds in incorporate sulfonyl and alkyl/aryl groups via copper-catalyzed coupling, diverging from the target compound’s chromene-carboxamide structure. Both classes highlight the adaptability of benzimidazole in forming diverse pharmacophores, but the target compound’s chromene moiety may offer distinct electronic properties compared to sulfonyl groups.
Target Compound vs. Multi-Benzimidazole Derivatives ()
Compounds like 2a and 2d () feature dual benzimidazole-amino groups and halogen substituents, which enhance intermolecular interactions (e.g., hydrogen bonding) and thermal stability (melting points >300°C).
Physical and Thermal Properties
A comparison of key physical properties is summarized below:
The absence of polar groups (e.g., hydroxy) in the target compound suggests lower melting points compared to compounds 14–15 () but higher lipophilicity than sulfonyl derivatives ().
Q & A
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer : Scaling-up issues include side reactions (e.g., dimerization) and purification bottlenecks. Solutions include:
- Flow chemistry : Continuous synthesis reduces reaction times and improves yield .
- Automated chromatography : Flash systems (e.g., Biotage®) enable high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
